2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetamide
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Overview
Description
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetamide is a compound that belongs to the class of pyrazolylpyridazine derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antibacterial, antioxidant, and hypotensive properties . The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Mechanism of Action
Target of Action
It’s worth noting that pyrazolylpyridazine, a core structure in this compound, has been associated with a wide spectrum of biological activity .
Mode of Action
Compounds with similar structures have shown to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Derivatives of pyrazolylpyridazine, a similar structure, have been associated with anti-inflammatory, antibacterial, antioxidant, and hypotensive activity .
Result of Action
It’s worth noting that compounds with similar structures have shown a pronounced stimulating effect on plant growth .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetamide typically involves the reaction of hydrazide derivatives with aryl isocyanates or isothiocyanates in anhydrous benzene . For example, hydrazide A reacts with 3,4-dichlorophenyl isocyanate and 4-methylphenyl isothiocyanate to form the corresponding derivatives . The reaction conditions often include the use of ethanol and potassium hydroxide, with carbon disulfide added dropwise at low temperatures (0–5°C) .
Industrial Production Methods
The use of eco-friendly and efficient methods, such as ultrasound-assisted synthesis, is also being explored to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetamide undergoes various chemical reactions, including:
Substitution Reactions: Reacts with aryl isocyanates and isothiocyanates to form hydrazine derivatives.
Cyclization Reactions: Formation of pyrazole rings through cyclocondensation with acetylacetone.
Common Reagents and Conditions
Aryl Isocyanates and Isothiocyanates: Used in substitution reactions.
Acetylacetone: Used in cyclization reactions to form pyrazole rings.
Ethanol and Potassium Hydroxide: Common solvents and bases used in the synthesis.
Major Products Formed
The major products formed from these reactions include various hydrazine derivatives and pyrazole rings, which exhibit significant biological activities .
Scientific Research Applications
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetamide has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other biologically active compounds.
Biology: Exhibits growth-stimulating effects on plants and potential antibacterial properties.
Medicine: Investigated for its anti-inflammatory, antioxidant, and hypotensive activities.
Industry: Potential use in agriculture as insecticides, fungicides, and herbicides.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]thio}acetohydrazide: Exhibits similar biological activities and is used in similar applications.
Pyrazolylpyridazine-3-thione Derivatives: Known for their eco-friendly synthesis and diverse biological activities.
Uniqueness
2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)acetamide stands out due to its specific structure, which allows for unique interactions with biological targets.
Properties
IUPAC Name |
2-(6-pyrazol-1-ylpyridazin-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5OS/c10-7(15)6-16-9-3-2-8(12-13-9)14-5-1-4-11-14/h1-5H,6H2,(H2,10,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QECKTJZSMPATRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NN=C(C=C2)SCC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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